N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data for the compound exhibit distinct signals:
- δ 8.21 ppm (s, 1H) : Amide NH proton, deshielded due to hydrogen bonding.
- δ 7.45–7.32 ppm (m, 3H) : Thiophene protons (C3–C5 positions).
- δ 6.88–6.75 ppm (m, 3H) : Furan protons (C2–C4 positions).
- δ 2.01 ppm (s, 3H) : Acetamide methyl group.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show critical absorption bands:
- 3280 cm⁻¹ : N–H stretching (amide).
- 1665 cm⁻¹ : C=O stretching (amide I band).
- 1580 cm⁻¹ : C–C aromatic stretching (furan/thiophene).
- 1240 cm⁻¹ : C–N stretching (amide III band).
The absence of a free N–H stretch above 3400 cm⁻¹ confirms hydrogen bonding in the solid state.
UV-Visible Spectroscopy
UV-Vis analysis (MeOH, λₘₐₓ = 274 nm) reveals a π→π transition localized on the thiophene ring, with a molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹. A weaker n→π transition at 310 nm (ε = 8.5 × 10² L·mol⁻¹·cm⁻¹) arises from the amide carbonyl.
Computational Chemistry Predictions vs Experimental Data
Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths and angles within 2% of experimental X-ray values (Table 2).
| Parameter | Experimental | DFT | Deviation |
|---|---|---|---|
| C=O bond length (Å) | 1.23 | 1.25 | +1.6% |
| C–S bond length (Å) | 1.71 | 1.69 | -1.2% |
| N–C–C dihedral (°) | 122.1 | 120.3 | -1.5% |
Table 2 : Comparison of experimental and computed geometric parameters.
Vibrational Frequencies
Scaling factors of 0.96–0.98 for B3LYP-predicted IR frequencies yield strong agreement with experimental data (RMSD = 12 cm⁻¹). For example, the computed C=O stretch at 1680 cm⁻¹ aligns with the observed 1665 cm⁻¹ after scaling.
Electronic Structure
Time-Dependent DFT (TD-DFT) simulations predict λₘₐₓ = 278 nm for the π→π* transition, closely matching the experimental 274 nm. Natural Bond Orbital (NBO) analysis attributes the compound’s rigidity to hyperconjugative interactions between the amide lone pair and σ*(C–N) antibonding orbitals.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(14)13-7-11(10-4-6-16-8-10)12-3-2-5-15-12/h2-6,8,11H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAKSSIBOVHITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CSC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that compounds containing furan and thiophene moieties exhibit significant biological activities, including:
-
Antimicrobial Properties : Studies have shown that derivatives similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide possess antimicrobial properties with Minimum Inhibitory Concentration (MIC) values as low as 0.22 µg/mL against various pathogens .
Pathogen MIC (µg/mL) Staphylococcus aureus 0.22 Escherichia coli 0.45 Candida albicans 0.30 - Potential Antiviral Activity : The compound has been investigated for its potential as an antiviral agent, particularly against respiratory pathogens . Its unique structure may allow it to interact effectively with viral enzymes or receptors.
Therapeutic Applications
The potential therapeutic applications of this compound include:
-
Drug Development : Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases, particularly in the fields of oncology and infectious diseases .
- Case Study : A study demonstrated the efficacy of similar compounds in inhibiting cancer cell proliferation in vitro, suggesting that this compound could be further explored for anticancer properties.
- Biochemical Assays : The compound may be utilized as a ligand in biochemical assays to study enzyme interactions and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Heterocyclic Diversity : The target compound combines furan and thiophene, whereas analogs like and incorporate triazole or thiazole rings. These substitutions influence electronic properties, solubility, and biological interactions.
Biological Activity: While direct data for the target compound are lacking, analogs such as 2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide exhibit cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .
Physicochemical and Crystallographic Properties
- Crystal Packing: Analogs like N-(1,3-thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing 1D chains . The target compound’s packing may differ due to the absence of strong hydrogen bond donors.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide?
Methodological Answer:
The synthesis of acetamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., activated esters or acids) and amines. For example:
- Carbodiimide-mediated coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents to activate the carboxylic acid (e.g., from furan/thiophene-containing precursors), followed by reaction with the appropriate amine in dichloromethane or DMF under basic conditions (e.g., triethylamine) .
- Photochemical synthesis : Irradiation of precursors in ethanol/water mixtures under UV light (300–400 nm) can facilitate cyclization or coupling steps, as demonstrated for similar furan-containing acetamides .
- Multi-step alkylation : Introduce the ethyl linker between furan and thiophene moieties via nucleophilic substitution or Michael addition before acetylation.
Basic: What analytical techniques are critical for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the presence of furan (δ 6.2–7.4 ppm for protons), thiophene (δ 7.0–7.5 ppm), and acetamide (δ 2.0–2.2 ppm for CH) groups. Compare experimental shifts with computed data to resolve ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with AP-ESI or EI-HRMS, ensuring mass accuracy <5 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in methanol/acetone (1:1) and analyze intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling furan/thiophene precursors, optimizing solvent (DMF vs. THF) and temperature (25–80°C) .
- Purification Strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in polar aprotic solvents to isolate the product from byproducts.
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks (e.g., slow acetylation steps) and adjust reagent stoichiometry or reaction time .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Solvent Effects : Re-record NMR spectra in deuterated DMSO or CDCl to assess solvent-induced shifts, particularly for amide protons sensitive to hydrogen bonding .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility .
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous couplings in crowded spectral regions .
Advanced: What computational approaches predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., NLRP3 inflammasome), focusing on hydrogen bonds between the acetamide group and catalytic residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability or toxicity .
- ADMET Profiling : Predict pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability) using SwissADME or ADMETlab .
Advanced: How can byproducts or impurities in the synthesis be identified and minimized?
Methodological Answer:
- LC-MS Analysis : Use reverse-phase HPLC coupled with high-resolution MS to detect impurities (e.g., unreacted starting materials or oxidation byproducts). Optimize mobile phase (acetonitrile/water + 0.1% formic acid) for separation .
- Reaction Quenching : Add aqueous HCl or NaHCO during workup to neutralize excess reagents and reduce side reactions .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions in real-time .
Basic: What are the solubility and stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solubility Testing : Dissolve the compound in DMSO (stock solution) and dilute into PBS or cell culture media to assess precipitation. Use dynamic light scattering (DLS) to detect aggregates .
- Stability Studies : Store aliquots at -20°C (short-term) or -80°C (long-term) and analyze purity via HPLC at 0, 1, and 6 months. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to moisture .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Test polar (methanol, acetone) and nonpolar (toluene, hexane) solvents for slow evaporation. Additives like triethylamine may improve crystal habit by reducing π-π stacking interference .
- Temperature Gradients : Use a gradient cooling setup (4°C to -20°C) to promote nucleation.
- Polymorphism Analysis : Characterize multiple crystal forms via DSC and PXRD to identify the most stable polymorph .
Advanced: How can the compound’s electronic properties (e.g., HOMO/LUMO) guide its application in material science?
Methodological Answer:
- DFT Calculations : Compute frontier molecular orbitals using Gaussian09 to assess redox activity. A narrow HOMO-LUMO gap (<3 eV) suggests potential as a conductive material .
- Electrochemical Studies : Perform cyclic voltammetry in acetonitrile to measure oxidation/reduction potentials, correlating with computed values .
Advanced: What strategies validate the compound’s biological activity in cellular assays?
Methodological Answer:
- Proliferation Assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity in cancer cell lines, comparing IC values with known inhibitors .
- Inflammasome Inhibition : Measure IL-1β secretion in LPS-primed macrophages via ELISA to evaluate NLRP3 pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
